Cas no 58773-29-8 (3-methylquinoxaline-2-thiol)
3-methylquinoxaline-2-thiol Chemical and Physical Properties
Names and Identifiers
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- 2(1H)-Quinoxalinethione,3-methyl-(9CI)
- 3-methyl-1H-quinoxaline-2-thione
- 3-METHYLQUINOXALINE-2-THIOL
- 3-Methyl-1H-chinoxalin-2-thion
- 3-methylquinoxalin-2-thione
- HMS1649A17
- CS-0219146
- 3-methylquinoxalin-2(1h)-thione
- KLCBAOCZHIDYGB-UHFFFAOYSA-N
- EN300-03198
- NSC823044
- AKOS001033520
- 2-mercapto-3-methylquinoxaline
- NSC-823044
- AKOS022429715
- 58773-29-8
- 3-Methylquinoxaline-2(1H)-thione
- DTXSID70352922
- 3-methyl-1,2-dihydroquinoxaline-2-thione
- Z56761497
- 3-Methyl-2(1H)-quinoxalinethione
- SCHEMBL9463899
- AE-641/00622062
- 3-Methyl-2-quinoxalinethiol
- AB00990210-01
- 3-methylquinoxaline-2-thiol
-
- MDL: MFCD10590513
- Inchi: 1S/C9H8N2S/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h2-5H,1H3,(H,11,12)
- InChI Key: KLCBAOCZHIDYGB-UHFFFAOYSA-N
- SMILES: S=C1C(C)=NC2C=CC=CC=2N1
Computed Properties
- Exact Mass: 176.04100
- Monoisotopic Mass: 176.04081944g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 56.5Ų
Experimental Properties
- PSA: 64.58000
- LogP: 2.22690
3-methylquinoxaline-2-thiol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-methylquinoxaline-2-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M356655-25mg |
3-methylquinoxaline-2-thiol |
58773-29-8 | 25mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M356655-50mg |
3-methylquinoxaline-2-thiol |
58773-29-8 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M356655-250mg |
3-methylquinoxaline-2-thiol |
58773-29-8 | 250mg |
$ 275.00 | 2022-06-03 | ||
| Chemenu | CM221393-1g |
3-Methylquinoxaline-2(1H)-thione |
58773-29-8 | 97% | 1g |
$*** | 2023-05-30 | |
| Enamine | EN300-35017-0.05g |
3-methylquinoxaline-2-thiol |
58773-29-8 | 95% | 0.05g |
$72.0 | 2023-02-13 | |
| Enamine | EN300-35017-0.1g |
3-methylquinoxaline-2-thiol |
58773-29-8 | 95% | 0.1g |
$108.0 | 2023-02-13 | |
| Enamine | EN300-35017-0.25g |
3-methylquinoxaline-2-thiol |
58773-29-8 | 95% | 0.25g |
$154.0 | 2023-02-13 | |
| Enamine | EN300-35017-0.5g |
3-methylquinoxaline-2-thiol |
58773-29-8 | 95% | 0.5g |
$243.0 | 2023-02-13 | |
| Enamine | EN300-35017-1.0g |
3-methylquinoxaline-2-thiol |
58773-29-8 | 95% | 1.0g |
$311.0 | 2023-02-13 | |
| Enamine | EN300-35017-2.5g |
3-methylquinoxaline-2-thiol |
58773-29-8 | 95% | 2.5g |
$475.0 | 2023-02-13 |
3-methylquinoxaline-2-thiol Suppliers
3-methylquinoxaline-2-thiol Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 3-methylquinoxaline-2-thiol
3-Methylquinoxaline-2-Thiol: A Comprehensive Overview
3-Methylquinoxaline-2-thiol, also known by its CAS number 58773-29-8, is a compound of significant interest in various fields of chemistry and materials science. This organic compound belongs to the class of quinoxalines, which are known for their aromatic heterocyclic structure. The presence of a methyl group at the 3-position and a thiol (-SH) group at the 2-position imparts unique chemical properties, making it a versatile molecule for diverse applications.
The structure of 3-methylquinoxaline-2-thiol consists of a quinoxaline ring system, which is a bicyclic aromatic compound with two nitrogen atoms in the ring. The methyl group attached at the 3-position introduces electron-donating effects, while the thiol group at the 2-position provides nucleophilic character. This combination makes the compound highly reactive under certain conditions, enabling its use in various chemical reactions and material synthesis.
Recent studies have highlighted the potential of 3-methylquinoxaline-2-thiol in the field of materials science, particularly in the development of novel organic semiconductors. Researchers have explored its electronic properties and found that it exhibits desirable charge transport characteristics, making it a promising candidate for applications in organic electronics. Additionally, its ability to form self-assembled monolayers (SAMs) has been investigated, suggesting its utility in surface functionalization and nanotechnology.
In the realm of medicinal chemistry, 3-methylquinoxaline-2-thiol has been studied for its potential as a pharmacophore in drug design. The compound's ability to interact with biological molecules through hydrogen bonding and other non-covalent interactions has been leveraged in the development of new drug candidates. Recent research has focused on its role as an inhibitor of certain enzymes and its potential anti-inflammatory and antioxidant properties.
The synthesis of 3-methylquinoxaline-2-thiol has been optimized through various routes, including condensation reactions and thiosemicarbazide-based approaches. These methods have enabled chemists to produce the compound in high yields with good purity, facilitating further research into its properties and applications. Moreover, advancements in green chemistry have led to the development of environmentally friendly synthesis pathways for this compound.
The physical properties of 3-methylquinoxaline-2-thiol, such as its melting point, solubility, and thermal stability, have been extensively characterized using modern analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). These studies provide valuable insights into its suitability for different applications under varying conditions.
In conclusion, 3-methylquinoxaline-2-thiol, with its unique chemical structure and versatile properties, continues to be a focal point in scientific research. Its applications span across materials science, medicinal chemistry, and catalysis, among other fields. As researchers delve deeper into understanding its behavior and optimizing its synthesis, this compound is poised to play an increasingly important role in advancing technological and therapeutic innovations.
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